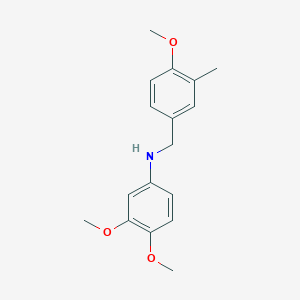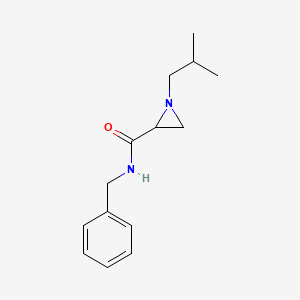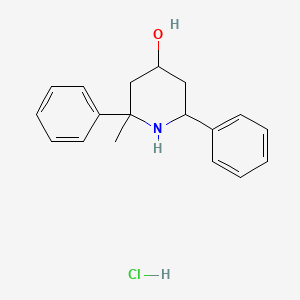![molecular formula C22H24ClN3O2 B4976644 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B4976644.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline, also known as CDMQ, is a chemical compound that has been of interest to scientists due to its potential pharmacological properties. CDMQ belongs to the class of quinoline derivatives which have been shown to exhibit a range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline is not fully understood, but it is believed to act on the central nervous system by modulating neurotransmitter levels. 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been shown to have a range of biochemical and physiological effects. In animal models, 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been shown to reduce inflammation and pain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a range of potential pharmacological properties. However, there are also limitations to using 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, there is limited information available on the toxicity and safety of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline.
Orientations Futures
There are several future directions for research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline for these conditions. Another area of interest is the development of new analogs of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline with improved pharmacological properties. Finally, more research is needed to determine the safety and toxicity of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline in humans.
Méthodes De Synthèse
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline involves the reaction of 4-chloroaniline with piperazine in ethanol to form 4-(4-chlorophenyl)-1-piperazine. This intermediate is then reacted with 5,8-dimethoxy-4-methylquinoline in the presence of a catalyst to produce 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline.
Applications De Recherche Scientifique
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties in animal models. Additionally, 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-15-14-20(24-22-19(28-3)9-8-18(27-2)21(15)22)26-12-10-25(11-13-26)17-6-4-16(23)5-7-17/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFLDNNYRUZOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-tert-butylbenzamide](/img/structure/B4976567.png)

![N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4976590.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976604.png)
![3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)




![1,7,8,9,10,10-hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4976676.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate](/img/structure/B4976685.png)